

Understanding the different hydrates of lithium iodide (mono, di, tri)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium iodide hydrate*

Cat. No.: *B3043366*

[Get Quote](#)

An In-depth Technical Guide to the Hydrates of Lithium Iodide ($\text{LiI}\cdot\text{nH}_2\text{O}$)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different known hydrates of lithium iodide: the monohydrate ($\text{LiI}\cdot\text{H}_2\text{O}$), dihydrate ($\text{LiI}\cdot2\text{H}_2\text{O}$), and trihydrate ($\text{LiI}\cdot3\text{H}_2\text{O}$). This document details their physical and chemical properties, methods for their synthesis and characterization, and the relationships between these hydrated forms.

Introduction

Lithium iodide (LiI) is a versatile inorganic compound with applications ranging from electrolytes in high-temperature batteries to a reagent in organic synthesis.^[1] Its hygroscopic nature leads to the formation of several stable hydrates, the most common being the monohydrate, dihydrate, and trihydrate.^[2] Understanding the properties and interconversion of these hydrates is crucial for their application in research and development, particularly in fields where water content can significantly impact performance, such as in battery technology and as a catalyst. When exposed to air, lithium iodide and its hydrates can turn yellow due to the oxidation of the iodide ion to iodine.^[3]

Quantitative Data of Lithium Iodide Hydrates

The following tables summarize the key quantitative data for the monohydrate, dihydrate, and trihydrate of lithium iodide, allowing for easy comparison.

Table 1: General and Physical Properties

Property	$\text{LiI}\cdot\text{H}_2\text{O}$ (Monohydrate)	$\text{LiI}\cdot2\text{H}_2\text{O}$ (Dihydrate)	$\text{LiI}\cdot3\text{H}_2\text{O}$ (Trihydrate)	Anhydrous LiI
CAS Number	17023-24-4[4]	17023-25-5[4]	7790-22-9[4]	10377-51-2[4]
Molecular Weight (g/mol)	151.86	169.88	187.89	133.85
Appearance	White to yellow powder/chunks	-	White crystalline solid	White crystalline solid
Density (g/cm ³)	3.48 (at 25 °C)[5]	-	3.494	4.076
Melting Point (°C)	73 (decomposes) [5]	-	73 (decomposes)	469
Boiling Point (°C)	N/A	N/A	1171 (of anhydrous)	1171
Solubility in Water	Highly soluble	Highly soluble	Highly soluble	1670 g/L (at 25 °C)

Table 2: Crystallographic Data

Property	$\text{LiI}\cdot\text{H}_2\text{O}$ (Monohydrate)	$\text{LiI}\cdot2\text{H}_2\text{O}$ (Dihydrate)	$\text{LiI}\cdot3\text{H}_2\text{O}$ (Trihydrate)
Crystal System	-	Triclinic	Hexagonal
Space Group	-	P-1	P6 ₃ mc
Lattice Parameters	a = 4.296 Å	a = 7.45 Å, b = 7.45 Å, c = 5.45 Å, α = 90°, β = 90°, γ = 120°	-

Table 3: Thermodynamic Properties

Property	LiI·H ₂ O (Monohydrate)	LiI·2H ₂ O (Dihydrate)	LiI·3H ₂ O (Trihydrate)	Anhydrous LiI
Standard Enthalpy of Formation (ΔfH° ₂₉₈ , kJ/mol)	-	-	-	-270.48[4]
Standard Molar Entropy (S° ₂₉₈ , J·mol⁻¹·K⁻¹)	-	-	-	75.7[4]
Heat of Hydration (kJ/mol)	-	-	-	-793[6][7][8]

Note: A hyphen (-) indicates that the data was not readily available in the searched sources.

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of **lithium iodide hydrates**.

Synthesis of Lithium Iodide Trihydrate (LiI·3H₂O)

Method 1: Reaction of Lithium Carbonate with Hydroiodic Acid[9]

- Preparation of Hydroiodic Acid: Prepare hydroiodic acid (HI) in situ by reacting reagent-grade, resublimed iodine with hydrogen sulfide (H₂S) in demineralized water.
- Reaction: React the freshly prepared hydroiodic acid with high-purity lithium carbonate (Li₂CO₃). The reaction should be carried out with stirring until the effervescence of CO₂ ceases.
- Crystallization: Filter the resulting solution to remove any unreacted lithium carbonate. Evaporate the solution over a water bath to initiate crystallization of lithium iodide trihydrate.
- Purification: The crystals can be purified by recrystallization from demineralized water.

- Isolation: The purified crystals are then separated from the mother liquor by centrifugation or filtration and dried.

Method 2: Reaction of Lithium Hydroxide with Iodine[10]

- Solution Preparation: Prepare an 8-12% aqueous solution of lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$).
- Reaction: Slowly add elemental iodine (I_2) to the lithium hydroxide solution with constant stirring. The molar ratio of lithium hydroxide monohydrate to iodine should be 2:1. This reaction generates lithium iodide and lithium iodate.
- Reduction: The lithium iodate is then reduced to lithium iodide using a reducing agent such as formic acid.
- Crystallization: The resulting solution is concentrated by evaporation to induce the crystallization of lithium iodide trihydrate.
- Isolation and Drying: The crystals are collected by filtration and dried under appropriate conditions to obtain pure lithium iodide trihydrate.

Synthesis of Lithium Iodide Dihydrate ($\text{LiI}\cdot2\text{H}_2\text{O}$) and Monohydrate ($\text{LiI}\cdot\text{H}_2\text{O}$)

The dihydrate and monohydrate are typically prepared by the controlled dehydration of the trihydrate.

- Dehydration of Trihydrate: Lithium iodide trihydrate is heated under controlled conditions.
 - Heating the trihydrate to between 75°C and 80°C results in the loss of one water molecule to form the dihydrate.
 - Further heating between 80°C and 120°C leads to the loss of a second water molecule, forming the monohydrate.
 - Anhydrous lithium iodide is obtained by heating above 300°C.[11]

- Direct Synthesis of Dihydrate: Lithium iodide dihydrate can also be prepared by melting a stoichiometric mixture of anhydrous lithium iodide (78 wt%) and water (22 wt%).[12]

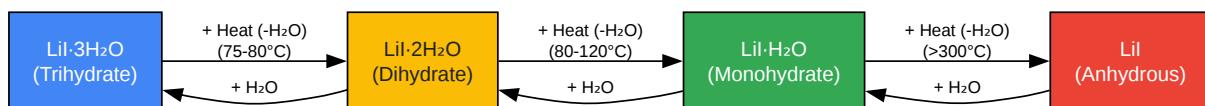
Characterization Methods

3.3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

- Objective: To determine the water content and study the thermal stability and phase transitions of the hydrates.
- Protocol:
 - Place a small, accurately weighed sample (typically 5-10 mg) of the **lithium iodide hydrate** into an alumina or platinum crucible.
 - Place the crucible in the TGA/DSC instrument.
 - Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 5-10 °C/min).
 - Record the weight loss (TGA) and heat flow (DSC) as a function of temperature. The distinct steps in the TGA curve correspond to the loss of water molecules, allowing for the determination of the hydration state. The DSC curve will show endothermic peaks corresponding to the dehydration events and melting.[2]

3.3.2. X-ray Diffraction (XRD)

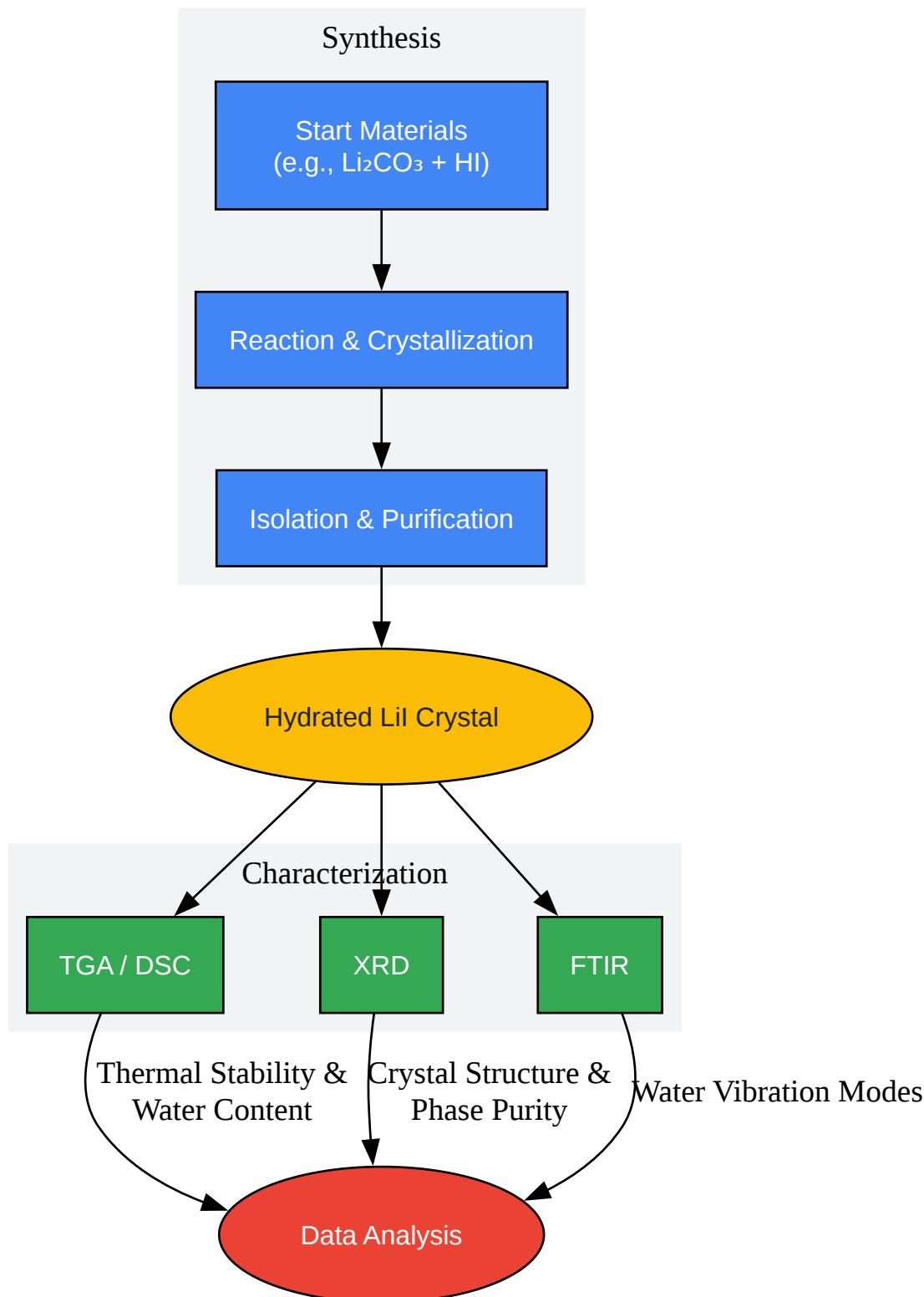
- Objective: To identify the crystal structure and phase purity of the different hydrates.
- Protocol:
 - Grind a small amount of the sample into a fine powder.
 - Mount the powder on a sample holder.
 - Place the sample in an X-ray diffractometer.


- Collect the diffraction pattern over a specific 2θ range (e.g., 10-80°) using a specific X-ray source (e.g., Cu K α radiation).
- The resulting diffractogram, a plot of intensity versus 2θ , will show a unique set of peaks for each hydrate, which can be compared to known patterns for phase identification.[13]

3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

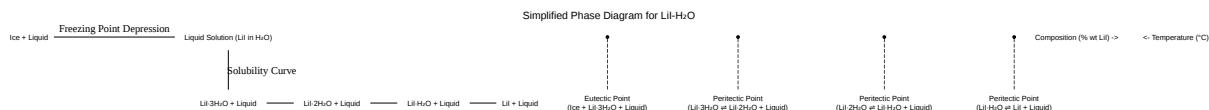
- Objective: To identify the presence of water and characterize the vibrational modes of the water molecules within the crystal lattice.
- Protocol:
 - Prepare the sample, for example, by mixing a small amount with KBr and pressing it into a pellet or by using an Attenuated Total Reflectance (ATR) accessory.
 - Place the sample in the FTIR spectrometer.
 - Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm^{-1}).
 - The presence of broad absorption bands in the 3500-3000 cm^{-1} region (O-H stretching) and around 1600 cm^{-1} (H-O-H bending) confirms the presence of water of hydration. The exact position and shape of these bands can provide information about the hydrogen bonding environment of the water molecules.

Visualizations


Relationship Between Lithium Iodide Hydrates

[Click to download full resolution via product page](#)

Dehydration and hydration pathways of **lithium iodide hydrates**.


Experimental Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

General workflow for the synthesis and characterization of **lithium iodide hydrates**.

Phase Diagram of the LiI-H₂O System

[Click to download full resolution via product page](#)

Schematic phase diagram of the lithium iodide-water system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. researchgate.net [researchgate.net]
- 3. CN101565192B - Methods for preparing anhydrous lithium iodide and scintillation crystal doped with lithium iodide - Google Patents [patents.google.com]
- 4. [Lithium iodide - Wikipedia](https://en.wikipedia.org/wiki/Lithium_iodide) [en.wikipedia.org]
- 5. [X-ray Powder Diffraction \(XRD\)](http://serc.carleton.edu) [serc.carleton.edu]
- 6. Lithium iodide has a lattice energy of -7.3×10^2 kJ/mol - Tro 6th Edition Ch 14 Problem 43 [pearson.com]

- 7. Lithium iodide has a lattice energy of -7.3×10^2 kJ/mol - Tro 4th Edition Ch 13 Problem 39 [pearson.com]
- 8. Lithium iodide has a lattice energy of -7.3×10^2 kJ/mol - Tro 5th Edition Ch 14 Problem 39 [pearson.com]
- 9. [osti.gov](#) [osti.gov]
- 10. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]
- 11. [pubs.acs.org](#) [pubs.acs.org]
- 12. [igminresearch.com](#) [igminresearch.com]
- 13. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the different hydrates of lithium iodide (mono, di, tri)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3043366#understanding-the-different-hydrates-of-lithium-iodide-mono-di-tri>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com